tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

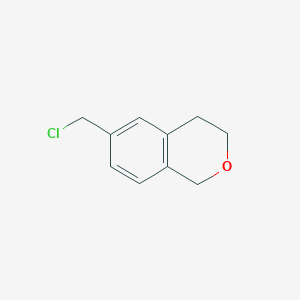

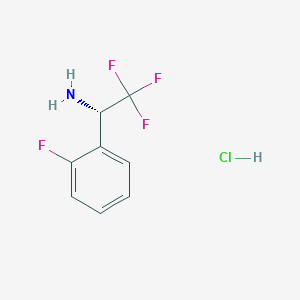

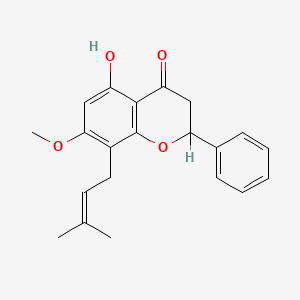

The compound “tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a cyclohexyl group, and a picolinamide group . The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern . The cyclohexyl group is a cycloalkane with the formula C6H11, and picolinamide is a derivative of pyridine .

Applications De Recherche Scientifique

Phosphazene Monomers Synthesis :

- A study by Stewart and Harrup (1999) described the synthesis of a phosphazene-based polymer precursor using tert-butylhydroquinone, which reacts with hexachlorocyclotriphosphazene in the presence of 4-picoline, yielding a regiospecifically substituted hexa-tert-butylcyclotriphosphazene. This reaction is significant in the creation of new composite material precursors (Stewart & Harrup, 1999).

Radiopharmaceuticals Synthesis :

- Price et al. (2014) synthesized ligands using a new protection chemistry approach with labile tert-butyl esters for picolinic acid moieties. The study focused on the coordination chemistry of these ligands with Yttrium, assessing their potential for use in radiopharmaceuticals, particularly with 86Y/90Y (Price et al., 2014).

Synthesis of Monofluorinated Cyclopropanecarboxylates :

- Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, where tert-butyl diazoacetate was used in the presence of an enantiopure bis(oxazoline) copper complex. This synthesis has implications for the development of analogues of antidepressant drugs (Haufe et al., 2002).

Enantioselective Synthesis in Medicinal Chemistry :

- Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, demonstrating the relevance of such compounds in the development of therapeutic agents (Campbell et al., 2009).

Ionic Liquids in Microemulsions :

- Bharatiya et al. (2016) investigated the formulation of pyridinium-based RTIL-in-cyclohexane microemulsions, where alkyl picolinium-based structures were synthesized. These findings are important for understanding molecular interactions in different microstructures (Bharatiya et al., 2016).

Antimalarial Drug Development :

- O’Neill et al. (2009) discussed the development of N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline for antimalarial applications, emphasizing the role of tert-butyl compounds in developing effective and affordable antimalarials (O’Neill et al., 2009).

Room-Temperature Amination in Organic Synthesis :

- Pompeo et al. (2014) demonstrated a new catalyst, Pd-PEPPSI-IPentCl-o-picoline, for the amination of profoundly deactivated coupling partners at room temperature, highlighting the role of tert-butyl and picoline in innovative organic synthesis techniques (Pompeo et al., 2014).

Propriétés

IUPAC Name |

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIKRONPCKWSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2618276.png)

![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2618291.png)

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618292.png)

![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)